molecular formula C20H22N2O2 B2585071 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-15-8

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2585071
CAS No.: 852155-15-8
M. Wt: 322.408
InChI Key: JSOUKOLKALRVRT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a substituted benzamide derivative characterized by a benzamide core modified with a 3,4-dimethylphenyl group, an N-phenyl substituent, and a 2-oxopyrrolidin-1-ylmethyl moiety. Benzamides are known for their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Its synthesis likely involves coupling reactions, such as amide bond formation between substituted benzoic acids and amines, followed by functional group modifications (e.g., alkylation or cyclization), as exemplified in for related compounds .

Properties

IUPAC Name

3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-10-11-17(13-16(15)2)20(24)22(18-7-4-3-5-8-18)14-21-12-6-9-19(21)23/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUKOLKALRVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The initial step involves the acylation of aniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 3,4-dimethyl-N-phenylbenzamide.

  • Introduction of the Pyrrolidin-2-one Moiety: : The next step involves the alkylation of the benzamide with 2-oxopyrrolidine. This can be achieved using a suitable alkylating agent such as formaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidin-2-one moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and pyrrolidin-2-one derivatives.

Scientific Research Applications

3,4-Dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide with other benzamide derivatives from the provided evidence and literature. Key parameters include substituent groups, molecular weight, and applications:

Compound Name Substituents Molecular Weight Reported Use/Activity Melting Point/Stability
This compound 3,4-Dimethylphenyl, N-phenyl, 2-oxopyrrolidinylmethyl ~350.4 g/mol* Not specified (inferred: CNS targets) Data not available
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) 2-Methylphenyl, N-(3-isopropoxyphenyl) 285.3 g/mol Fungicide (agricultural use) Not provided
2-Methyl-N-phenyl-3-furancarboxamide (Fenfuram) 2-Methylphenyl, N-phenyl, 3-furancarboxamide 243.3 g/mol Fungicide (seed treatment) Not provided
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluorinated chromenone, pyrazolopyrimidine, N-methylbenzenesulfonamide 589.1 g/mol Kinase inhibition (anticancer) 175–178°C

Notes:

  • Structural Differentiation : The target compound’s 2-oxopyrrolidinylmethyl group distinguishes it from simpler benzamides like mepronil and fenfuram, which lack heterocyclic side chains. This group may enhance blood-brain barrier penetration compared to agricultural analogs .
  • Synthetic Complexity : The compound’s synthesis likely requires multi-step procedures, similar to the Suzuki coupling and amidation steps described in , but with tailored reagents .

Research Findings and Limitations

Structural Analysis Tools

Crystallographic data for such compounds can be refined using software like SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths, angles, and conformational preferences, critical for structure-activity relationship (SAR) studies .

Functional Group Impact

  • Pyrrolidinone vs. Furancarboxamide: The 2-oxopyrrolidinyl group in the target compound may confer greater metabolic stability than fenfuram’s furan ring, which is prone to oxidative degradation.
  • N-Substitution : The N-phenyl group (vs. N-methyl in ’s sulfonamide) could alter solubility and binding affinity due to steric and electronic effects.

Data Gaps

The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., solubility, logP) or biological activity.

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